(1S,4S)-2-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane -

(1S,4S)-2-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane

Catalog Number: EVT-4551993
CAS Number:
Molecular Formula: C20H33N3O2S
Molecular Weight: 379.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A-585539 is a synthetic compound developed by Abbott Laboratories [, ]. It is classified as a selective, high-affinity agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , ]. This means that A-585539 binds to and activates α7 nAChRs with high specificity and strength, making it a valuable tool for studying these receptors in the context of various neurological conditions and potential therapeutic applications [, , ].

Synthesis Analysis

The provided text outlines the synthesis of radiolabeled [3H]A-585539, a version of the compound used in research to track its binding activity. The process involves reacting (1S,4S)-2-methyl-5(6-phenylpyridazin-3-yl)-2,5-diazabicyclo[2.2.1]heptane with [3H]methyl iodide in a controlled environment. The resulting product, [3H]A-585539, is then purified using high-performance liquid chromatography (HPLC) [].

Molecular Structure Analysis

Although the provided text doesn't go into great detail about the molecular structure analysis of A-585539, it does mention that its structure is similar to that of methyllycaconitine (MLA), another α7 nAChR antagonist. The text includes a figure comparing the structures of [3H]A-585539 and [3H]MLA, highlighting their structural similarities [].

Chemical Reactions Analysis

The text primarily focuses on the binding interactions of A-585539 with α7 nAChRs, rather than detailing specific chemical reactions it undergoes. It does mention that A-585539 acts as an agonist, implying its ability to bind to the receptor and initiate a downstream response [, ].

Mechanism of Action

A-585539 functions as a selective agonist of the α7 nAChR [, , ]. It binds to these receptors with high affinity, effectively activating them. This activation leads to a series of downstream effects, including modulation of neuronal excitability, neurotransmitter release, and potential neuroprotective effects [].

Applications
  • Radioligand binding studies: The radiolabeled version ([3H]A-585539) enables researchers to quantify α7 nAChR densities in different brain regions and assess changes in receptor availability under various conditions [, , ].
  • Investigating α7 nAChR pharmacology: A-585539 helps characterize the binding affinities and functional effects of other α7 nAChR ligands, including agonists, antagonists, and positive allosteric modulators (PAMs) [, ].
  • Exploring potential therapeutic targets: By activating α7 nAChRs, A-585539 provides insights into the potential therapeutic benefits of targeting this receptor subtype for neurological disorders like schizophrenia and Alzheimer's disease [, ].
  • Characterizing α7 nAChR distribution: Autoradiography using [3H]A-585539 reveals the distribution pattern of α7 nAChRs in the brain, aiding in understanding their roles in different brain regions [].
Future Directions
  • Development of novel therapeutics: A-585539's promising pharmacological profile could serve as a starting point for developing new drug candidates targeting α7 nAChRs for cognitive enhancement and neuroprotection [, ].
  • In-depth mechanistic studies: Further research using A-585539 can elucidate the specific signaling pathways and downstream effects of α7 nAChR activation in different brain regions and cell types [, ].
  • Clinical investigations: While A-585539 itself may not be a clinically used drug, its study could pave the way for clinical trials of other α7 nAChR modulators for cognitive disorders [, ].
  • Understanding receptor structure-function relationships: Comparisons between the binding properties of A-585539 and other ligands like A-867744 can contribute to a deeper understanding of the structural determinants of α7 nAChR activation and modulation [].
  • Compound Description: [H]A-585539 is a high-affinity agonist radioligand for the α7 nAChR. It exhibits rapid binding kinetics, low nonspecific binding, and high specific activity [, ]. It is a valuable tool for characterizing α7 nAChRs in both rodent and human brains [, ].

Methyllycaconitine (MLA)

  • Compound Description: MLA is a natural norditerpenoid alkaloid and a potent antagonist of α7 nAChRs [, ]. It exhibits high affinity for the receptor and is commonly used as a pharmacological tool to study α7 nAChR function [, ]. Tritiated [3H]MLA is utilized as a radioligand for characterizing α7 nAChR binding [, ].

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a novel type II positive allosteric modulator (PAM) of α7 nAChRs []. It enhances acetylcholine (ACh)-evoked currents and exhibits a unique pharmacological profile compared to other type II PAMs []. It does not directly activate the receptor but potentiates the effects of agonists like ACh [].

5-(6-[(3R)-1-Azabicyclo[2,2,2]oct-3-yloxy]pyridazin-3-yl)-1H-indole (ABT-107)

  • Compound Description: ABT-107 is a highly selective α7 nAChR agonist exhibiting potent activity at both human and rat receptors []. It demonstrates significant selectivity for α7 nAChRs over other nAChR subtypes and other receptors [].

Properties

Product Name

(1S,4S)-2-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane

IUPAC Name

(1S,4S)-2-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane

Molecular Formula

C20H33N3O2S

Molecular Weight

379.6 g/mol

InChI

InChI=1S/C20H33N3O2S/c1-2-3-11-23-18(15-22-14-16-9-10-17(22)12-16)13-21-20(23)26(24,25)19-7-5-4-6-8-19/h13,16-17,19H,2-12,14-15H2,1H3/t16-,17-/m0/s1

InChI Key

JULJCDKPQVAWRP-IRXDYDNUSA-N

SMILES

CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN3CC4CCC3C4

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN3CC4CCC3C4

Isomeric SMILES

CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN3C[C@H]4CC[C@H]3C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.